molecular formula C9H9N3O3S B14830632 5-Cyano-3-cyclopropoxypyridine-2-sulfonamide

5-Cyano-3-cyclopropoxypyridine-2-sulfonamide

Katalognummer: B14830632
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: YGDOUSABBPXWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-3-cyclopropoxypyridine-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a cyano group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-cyclopropoxypyridine-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyano-3-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution could introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Cyano-3-cyclopropoxypyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays .

Medicine: Medically, sulfonamides are known for their antibacterial properties. This compound could potentially be explored for its efficacy against bacterial infections or as a lead compound for developing new drugs .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Wirkmechanismus

The mechanism of action of 5-Cyano-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Cyano-3-cyclopropoxypyridine-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across multiple fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C9H9N3O3S

Molekulargewicht

239.25 g/mol

IUPAC-Name

5-cyano-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C9H9N3O3S/c10-4-6-3-8(15-7-1-2-7)9(12-5-6)16(11,13)14/h3,5,7H,1-2H2,(H2,11,13,14)

InChI-Schlüssel

YGDOUSABBPXWDO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=CC(=C2)C#N)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.